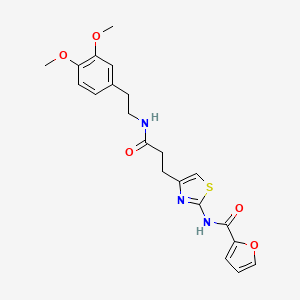

N-(4-(3-((3,4-dimethoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5S/c1-27-16-7-5-14(12-18(16)28-2)9-10-22-19(25)8-6-15-13-30-21(23-15)24-20(26)17-4-3-11-29-17/h3-5,7,11-13H,6,8-10H2,1-2H3,(H,22,25)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQHDAHWEQBVMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3-((3,4-dimethoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

- Molecular Formula : C21H23N3O5S

- Molecular Weight : 429.49 g/mol

- IUPAC Name : N-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide

Research indicates that compounds similar to N-(4-(3-((3,4-dimethoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide may exhibit several mechanisms of action, including:

- Antioxidant Activity : Compounds with similar structures have been shown to reduce oxidative stress in cellular models by modulating the expression of antioxidant enzymes.

- Cytoprotective Effects : Studies have demonstrated that such compounds can protect against DNA damage and mitochondrial dysfunction induced by carcinogens.

- Anti-inflammatory Properties : Some derivatives exhibit the ability to inhibit pro-inflammatory cytokines, potentially reducing inflammation-related diseases.

Table 1: Summary of Biological Activities

Case Studies

-

Cytoprotective Effects in Colon Fibroblasts :

A study investigated the effects of a structurally similar compound on human colon fibroblast cells (CCD-18Co). The compound showed significant protection against DNA strand breaks and mitochondrial damage when cells were exposed to the carcinogen 4-nitroquinoline 1-oxide (4NQO). The protective mechanism was linked to the reduction of nitrosative stress and an increase in glutathione levels, highlighting its potential role in chemoprevention ( ). -

Inhibition of Pro-inflammatory Cytokines :

Another study explored the anti-inflammatory properties of related compounds. The results indicated that these compounds could significantly reduce the levels of pro-inflammatory cytokines in macrophage cell lines, suggesting their utility in treating inflammatory diseases ( ).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Benzamide Cores

describes compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and 3,4-dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e). Key comparisons include:

- Substituent Effects: The target compound’s 3,4-dimethoxyphenethyl group is bulkier and more lipophilic than the morpholinomethyl or methylpiperazinyl groups in 4d and 4e. This could enhance blood-brain barrier penetration but reduce aqueous solubility . Chlorinated benzamide derivatives (e.g., 4d, 4e) may exhibit stronger electrophilic character, favoring covalent interactions with target proteins compared to the non-chlorinated furan carboxamide in the target compound .

- Physicochemical Properties: Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Target Compound ~485 Not reported 3,4-Dimethoxyphenethyl, furan 4d ~520 180–182 Morpholinomethyl, pyridinyl 4e ~533 175–177 Methylpiperazinyl, pyridinyl The higher molecular weight of 4d and 4e correlates with their chlorinated benzamide groups, while the target compound’s furan and methoxy groups may lower its melting point .

Thiazole Derivatives with Sulfonamide and Hydrazine Moieties

and highlight compounds like 4-(N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide (28). Key differences include:

- Functional Groups: Compound 28 incorporates a sulfamoylphenyl group, which is absent in the target compound. Sulfonamides are known for antibacterial activity (e.g., sulfa drugs), suggesting divergent therapeutic applications . The hydrazine moiety in 28 allows for further derivatization (e.g., hydrazone formation), whereas the target compound’s propionamide side chain offers stability but fewer reactive sites .

Heterocyclic Systems: Thiazole vs. Thiadiazole

discusses 1,3,4-thiadiazole derivatives, such as N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. Comparisons include:

- Aromaticity and Electronic Effects :

- Thiadiazoles contain two nitrogen atoms in the ring, increasing electron deficiency compared to thiazoles. This may enhance interactions with electron-rich biological targets (e.g., enzyme active sites) .

- The target compound’s thiazole ring, with one nitrogen atom, may offer better metabolic stability than thiadiazoles, which are prone to ring-opening reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.